4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane
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Overview
Description
4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane class of heterocyclic compounds It features a seven-membered ring containing both sulfur and nitrogen atoms, with an ethylsulfonyl group and an o-tolyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-tolyl-substituted amine with an ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding a simpler thiazepane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-ethylsulfonylated thiazepane.
Substitution: Nitrated or halogenated thiazepane derivatives.
Scientific Research Applications
4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the thiazepane ring can provide structural rigidity and specificity for target binding.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-7-(o-tolyl)-1,4-thiazepane
- 4-(Ethylsulfonyl)-7-(m-tolyl)-1,4-thiazepane
- 4-(Ethylsulfonyl)-7-(p-tolyl)-1,4-thiazepane
Uniqueness
4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is unique due to the specific positioning of the ethylsulfonyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can enhance its interaction with aromatic binding sites, while the ethylsulfonyl group can improve its solubility and stability.
Properties
IUPAC Name |
4-ethylsulfonyl-7-(2-methylphenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-3-19(16,17)15-9-8-14(18-11-10-15)13-7-5-4-6-12(13)2/h4-7,14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIBDJORQADEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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